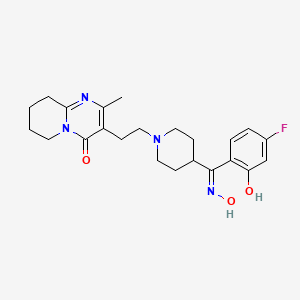
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- is a chemical compound with the molecular formula C12H9Cl2NO4 This compound is known for its unique structure, which includes a 1,4-oxazin-2-one ring substituted with dichloro and dimethoxyphenyl groups
Métodos De Preparación
The synthesis of 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the oxazinone ring. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield.
Análisis De Reacciones Químicas
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichloro and dimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3,4-dimethoxyphenyl)- can be compared with other similar compounds, such as:
- 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(3-methoxyphenyl)
- 2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(4-methoxyphenyl)
These compounds share a similar core structure but differ in the substituents on the phenyl ring
Propiedades
Fórmula molecular |
C12H9Cl2NO4 |
|---|---|
Peso molecular |
302.11 g/mol |
Nombre IUPAC |
3,5-dichloro-6-(3,4-dimethoxyphenyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C12H9Cl2NO4/c1-17-7-4-3-6(5-8(7)18-2)9-10(13)15-11(14)12(16)19-9/h3-5H,1-2H3 |
Clave InChI |
NIDKULRBXVNXPB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


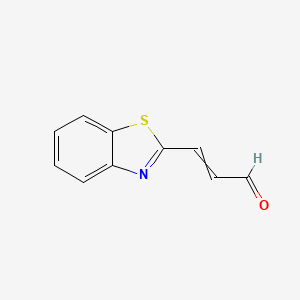
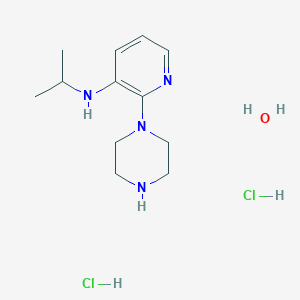
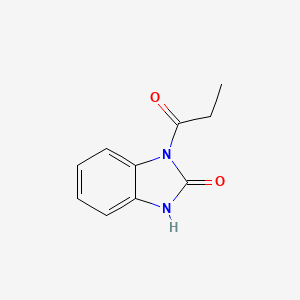

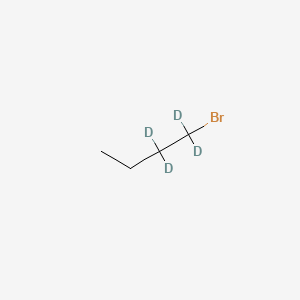
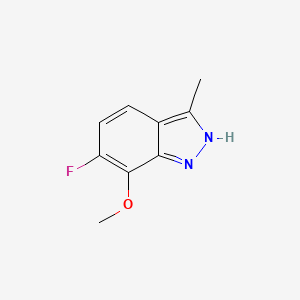
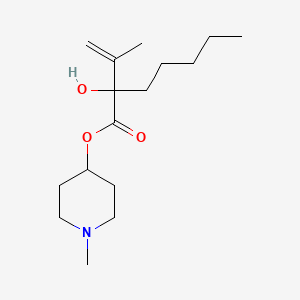
![1-Piperazineethanol, a-(4-amino-3,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]-](/img/structure/B13836501.png)
![5,5,8,8,16,16,19,19-Octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene](/img/structure/B13836504.png)
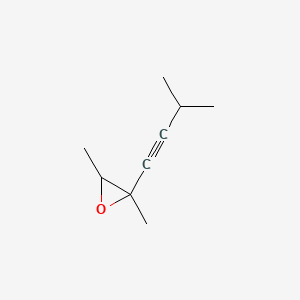
![[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13836515.png)
![sodium;(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13836526.png)
![12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate](/img/structure/B13836536.png)
